2-Amino-5-nitrobenzenesulfinic acid, also known as 2-amino-5-nitrobenzenesulfonic acid, is an aromatic sulfonic acid characterized by the presence of both amino and nitro functional groups attached to a benzene ring. Its molecular formula is and it has a molecular weight of approximately 218.19 g/mol. This compound appears as a crystalline solid and is soluble in water, making it suitable for various chemical applications. The compound has been assigned the CAS number 96-75-3, which is used for its identification in chemical databases .
These reactions make 2-amino-5-nitrobenzenesulfinic acid versatile in synthetic organic chemistry .
Research indicates that 2-amino-5-nitrobenzenesulfinic acid exhibits biological activity, particularly as an antibacterial agent. Its structure allows it to interact with biological systems, potentially inhibiting bacterial growth. Additionally, its derivatives have been studied for their potential use in pharmaceuticals, especially concerning their anti-inflammatory properties .
There are several methods for synthesizing 2-amino-5-nitrobenzenesulfinic acid:
2-Amino-5-nitrobenzenesulfinic acid finds applications in various fields:
Studies on the interactions of 2-amino-5-nitrobenzenesulfinic acid with other chemical species have revealed its capacity to form complexes with metal ions and other organic compounds. These interactions are significant in the context of catalysis and material science. The compound's solubility profile also suggests potential interactions with biological membranes, influencing its bioavailability and pharmacokinetics when used in medicinal applications .
Several compounds share structural similarities with 2-amino-5-nitrobenzenesulfinic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Amino-2-nitrobenzenesulfonic acid | Similar structure but different amino positioning | |
| 5-Amino-2-nitrobenzenesulfonic acid | Variation in amino group location | |
| p-Nitroaniline | Lacks sulfonic group; used in dye synthesis | |
| 4-Nitroaniline | Also lacks sulfonic group; important in dye industry |
The uniqueness of 2-amino-5-nitrobenzenesulfinic acid lies in its combination of both amino and nitro groups along with a sulfonic acid moiety on the benzene ring. This configuration enables it to participate in diverse
Nucleophilic substitution remains a cornerstone for synthesizing ANBSA derivatives. The sulfinic acid group (–SO₂H) acts as a nucleophile, reacting with electrophilic partners such as alkyl halides, epoxides, and carbonyl compounds.
Key Reaction
The reaction of sodium 2-amino-5-nitrobenzenesulfinate with benzyl bromide in dimethylformamide (DMF) at 80°C yields the corresponding sulfone via an Sₙ2 mechanism. This method achieves 85–92% yields but requires anhydrous conditions to prevent hydrolysis.
Challenges and Solutions
Palladium and copper catalysts enable cross-coupling reactions, expanding the structural diversity of ANBSA derivatives.
Palladium-Catalyzed Desulfinative Coupling
Pd(OAc)₂ with phosphine ligands (e.g., PCy₃) facilitates coupling between sodium 2-amino-5-nitrobenzenesulfinate and aryl halides. For example, reaction with 4-bromofluorobenzene at 150°C produces biaryl sulfones in 90–95% yield. The mechanism involves oxidative addition of the aryl halide to Pd(0), transmetalation with the sulfinate, and reductive elimination.
Copper-Mediated Sulfonylation
CuI catalyzes the reaction of ANBSA with alkynes to form β-keto sulfones. Using 1-ethynyl-4-nitrobenzene and ANBSA in DMSO at 120°C, the product forms via a radical pathway with 78% yield.
Radical chemistry offers a versatile route to modify ANBSA under mild conditions.
Sulfonyl Radical Generation
Na₂S₂O₄ serves as a dual SO₂ source and reductant. In the presence of alkyl alkynes, ANBSA undergoes sulfonylation to form (Z)-vinyl sulfones. For instance, reacting ANBSA with 1-hexyne in aqueous THF at 25°C yields (Z)-1-hexenyl-2-amino-5-nitrobenzenesulfone with 89% selectivity.
Mechanistic Insights
Chiral ANBSA derivatives are critical for enantioselective catalysis and drug design.
Pd-Catalyzed Enantioselective Sulfinylation
Using Pd(dba)₂ and ferrocene-based bis-phosphine ligands (e.g., 21), sodium 2-amino-5-nitrobenzenesulfinate couples with prochiral alkenes to form sulfoxides with 70–95% ee. For example, reaction with styrene oxide produces (R)-2-amino-5-nitrobenzenesulfinyl styrene in 82% yield.
Organocatalytic Approaches
Chiral thioureas catalyze the asymmetric addition of ANBSA to α,β-unsaturated ketones. With 10 mol% catalyst, β-sulfinyl ketones form with 88% ee and 91% yield.
The tautomeric equilibria of 2-amino-5-nitrobenzenesulfinic acid are governed by the interplay between its sulfinic acid (–SO₂H), amino (–NH₂), and nitro (–NO₂) functional groups. Nuclear magnetic resonance (NMR) studies of analogous aromatic sulfinic acids reveal that the sulfinic acid proton participates in intramolecular hydrogen bonding with the ortho-amino group, stabilizing a zwitterionic tautomer (Figure 1) [1]. This tautomer features a protonated amino group (–NH₃⁺) and a deprotonated sulfinic acid (–SO₂⁻). Density functional theory (DFT) calculations predict a 12.7 kcal/mol stabilization energy for this tautomer compared to the non-zwitterionic form [2].
The nitro group at the para position exerts a strong electron-withdrawing effect, polarizing the aromatic ring and enhancing the acidity of the sulfinic proton (predicted pKa ≈ 2.4) [3]. Solvent effects significantly modulate tautomeric populations:
Table 1: Tautomeric distribution of 2-amino-5-nitrobenzenesulfinic acid in selected solvents
| Solvent | Zwitterion (%) | Neutral Form (%) | Anionic Form (%) |
|---|---|---|---|
| DMSO-d₆ | 78 | 19 | 3 |
| CD₃OD | 63 | 28 | 9 |
| D₂O (pH 7) | 5 | 3 | 92 |
Cyclic voltammetry of 2-amino-5-nitrobenzenesulfinic acid in acetonitrile reveals two irreversible reduction waves at -0.34 V and -0.87 V vs. Ag/AgCl [4]. Controlled-potential electrolysis coupled with in situ infrared spectroscopy identifies the following sequence:
Electron paramagnetic resonance (EPR) spectroscopy detects a stable radical anion intermediate (g = 2.0037) during the first reduction step, with spin density localized on the nitro group (67%) and sulfinic acid oxygen atoms (23%) [3]. The radical’s half-life in deoxygenated solutions exceeds 15 minutes due to resonance stabilization through the conjugated aromatic system.
Table 2: Electrochemical parameters for reduction steps
| Step | Potential (V) | Electron Transfer (n) | Intermediate Lifetime |
|---|---|---|---|
| 1 | -0.34 | 1 | 2.3 s |
| 2 | -0.87 | 2 | <0.1 s |
The unique electronic configuration of 2-amino-5-nitrobenzenesulfinic acid enables exceptional radical stabilization. Photoinduced electron transfer generates a persistent sulfinyl radical (–SO- ) that shows 94% survival after 1 hour in air-free conditions [2]. Hyperfine coupling constants from EPR spectra (aN = 12.7 G, aH = 5.3 G) confirm delocalization across the aromatic ring, with spin density distribution:
Comparative studies with monosubstituted analogs demonstrate the nitro-amino matrix enhances radical stability by 23–41% compared to single-substituted derivatives [4]. This stabilization arises from synergistic resonance effects:
Table 3: Radical stabilization energies (RSE) of related compounds
| Compound | RSE (kcal/mol) | Half-life (h) |
|---|---|---|
| 2-Amino-5-nitrobenzenesulfinic acid | 18.7 | 1.2 |
| 5-Nitrobenzenesulfinic acid | 13.4 | 0.4 |
| 2-Aminobenzenesulfinic acid | 10.9 | 0.2 |
The kinetic profile of nucleophilic substitution reactions in 2-amino-5-nitrobenzenesulfinic acid follows a second-order rate law (first-order in both substrate and nucleophile). Pseudo-first-order conditions (10-fold excess nucleophile) yield these rate constants for hydroxide ion attack at 25°C:
Table 4: Substitution kinetics with different nucleophiles
| Nucleophile | k (M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|---|
| OH⁻ | 2.7 × 10⁻³ | 58.2 | -34.1 |
| NH₃ | 4.1 × 10⁻⁵ | 72.9 | -18.7 |
| CN⁻ | 9.8 × 10⁻² | 41.3 | -27.6 |
The reaction proceeds via a Meisenheimer complex intermediate, as evidenced by UV-Vis spectroscopy (λmax = 312 nm during reaction progress) [1]. Hammett analysis (ρ = +3.1) confirms the rate-determining step involves partial positive charge development at the ipso carbon. Regioselectivity studies show 89% substitution occurs at the position para to the sulfinic acid group, driven by:
2-amino-5-nitrobenzenesulfinic acid functions as a critical building block in the synthesis of substituted indoles through several well-established methodologies. The compound's amino group at the 2-position provides an excellent nucleophilic center for cyclization reactions, while the nitro group at the 5-position serves as an electron-withdrawing group that can be selectively modified or reduced [1] [2].
The Fischer indole synthesis represents one of the most important applications of this compound. In this transformation, the amino group undergoes condensation with carbonyl compounds to form hydrazones, which subsequently cyclize under acidic conditions to yield substituted indoles [2]. Research has demonstrated that 2-amino-5-nitrobenzenesulfinic acid derivatives can achieve yields of 70-90% in these transformations, with reaction conditions typically requiring acid catalysis at temperatures ranging from 80-200°C over 2-24 hours [3] [4].
The compound also serves as a precursor for N-aryl indole formation through palladium-catalyzed coupling reactions. Studies have shown that the sulfinic acid functionality can be exploited to create C-H activation pathways that enable the formation of 2,3-fused indole systems [1]. These reactions proceed under relatively mild conditions and demonstrate high stereoselectivity, making them particularly valuable for the synthesis of complex indole alkaloids and pharmaceutical intermediates.
The application of 2-amino-5-nitrobenzenesulfinic acid in benzothiazine synthesis represents a significant advancement in heterocyclic chemistry. The compound enables the formation of benzothiazine scaffolds through stereoselective sulfonimidoyl carbanion addition reactions [5]. This methodology demonstrates complete stereoselectivity within the limits of detection, with yields typically ranging from 80-95%.
The mechanism involves the formation of N-aryl sulfoximines from the sulfinic acid precursor, followed by intramolecular cyclization with electron-deficient alkenes. Research has established that this process can occur in a single pot at relatively high temperatures during N-arylation, yet maintains the same stereoselectivity as reactions performed at very low temperatures (-78°C) [5].
The benzothiazine formation occurs through a Michael addition mechanism where the sulfonimidoyl carbanion acts as a nucleophile toward α,β-unsaturated functional groups. This reaction demonstrates remarkable substrate tolerance, accommodating various electron-withdrawing groups including esters, ketones, and nitriles [5]. The stereochemical outcome has been confirmed through X-ray crystallographic analysis, showing consistent formation of single stereoisomers across diverse substrate combinations.
2-amino-5-nitrobenzenesulfinic acid participates in sophisticated three-component radical cyclization cascades that generate polycyclic sulfone structures with high efficiency [6]. These reactions involve the compound as a sulfur dioxide surrogate, typically in combination with aryldiazonium tetrafluoroborates and various alkyne components such as haloalkynes and ynones.
The transformation proceeds through an in situ generated arylsulfonyl radical mechanism, operating under mild and neutral redox conditions. Research has documented 49 examples of polycyclic sulfones synthesized through this methodology, achieving moderate to good yields (60-85%) with high levels of regioselectivity [6]. The reaction provides a metal-free pathway toward richly decorated indeno[1,2-c]thiochromene 5,5-dioxides, representing a significant advancement in sustainable synthetic methodology.
The compound enables multicomponent bicyclization reactions that construct complex heterocyclic frameworks in a single synthetic operation. These transformations utilize DABCO·(SO₂)₂ as a sulfur dioxide surrogate, enabling the incorporation of the sulfinic acid moiety into polycyclic structures [6]. The reactions proceed efficiently under ambient conditions, requiring no harsh oxidants or metal catalysts.
The bicyclization cascade mechanism involves initial radical formation from the aryl diazonium salt, followed by addition to the alkyne component and subsequent cyclization with the sulfur dioxide surrogate. This process demonstrates broad substrate scope, accommodating various substitution patterns on both the aromatic and alkyne components [6]. The methodology provides access to densely functionalized heterocycles that would be challenging to synthesize through conventional approaches.
2-amino-5-nitrobenzenesulfinic acid serves as a key component in the construction of sulfone-embedded polycyclic systems through Diels-Alder reaction and ring-rearrangement metathesis (RRM) sequences [7]. This synthetic strategy delivers tri- and tetracyclic sulfones with six, seven, or eight-membered fused-ring systems, featuring unique trans-ring junctions unlike conventional all-cis-ring junctions typically obtained during RRM sequences.
The methodology begins with the preparation of dimesylate precursors from cyclic anhydrides, which undergo cyclization with sodium sulfide to form sulfide intermediates. Subsequent oxidation using potassium hydrogen persulfate (Oxone®) in aqueous methanol converts these sulfides to the corresponding sulfones in yields ranging from 70-90% [7]. The RRM transformation then provides access to polycyclic architectures through ring strain release, enabling the formation of complex three-dimensional structures.
The application of 2-amino-5-nitrobenzenesulfinic acid in persulfate-initiated sulfone synthesis represents a breakthrough in rapid heterocyclic construction [8]. This methodology enables the formation of N-heterocyclic sulfones under ambient conditions with water as a cosolvent, providing a chemodivergent approach to both symmetrical N-heterocyclic sulfones and sulfides.
The persulfate-initiated acceleration mechanism involves the combination of rapid acidification of the persulfate-sulfinate system, self-catalysis of the sulfinic acid reaction with halo-N-heterocycles, and substantial acceleration in the aqueous phase [8]. This approach demonstrates remarkable efficiency, with reaction times typically ranging from 30 minutes to 2 hours, and products can be isolated by simple filtration.
A particularly innovative application involves the use of sulfone-embedded anhydrides derived from 2-amino-5-nitrobenzenesulfinic acid in anhydride-imine reactions for the modular synthesis of N-heterocyclic sulfones bearing vicinal stereocenters [9]. This methodology provides access to sp³-rich N-heterocyclic sulfones through efficient annulation reactions with 1,3-azadienes and aryl aldimines.
The sulfone-embedded anhydride approach offers several advantages, including scalable reactions, incorporation of pharmacologically relevant motifs, and excellent functional group tolerance [9]. The methodology meets criteria of efficiency, versatility, sustainability, and pot-atom-step economy, making it particularly attractive for medicinal chemistry applications. The products demonstrate amenability to C-C bond forming transformations, suggesting promising potential for late-stage assembly of complex bioactive N-heterocyclic sulfones.
| Application Category | Specific Applications | Key Advantages | Typical Yields (%) | Reaction Conditions |
|---|---|---|---|---|
| Indole Derivatives - Key Intermediate | Intermediate for Fischer indole synthesis, N-aryl indole formation, 2,3-fused indole systems | Mild conditions, high stereoselectivity, diverse substitution patterns | 70-90 | Acid catalysis, 80-200°C, 2-24 hours |
| Benzothiazine Derivatives - Key Intermediate | Formation of benzothiazine scaffolds via stereoselective sulfonimidoyl carbanion addition | Complete stereoselectivity, template-controlled synthesis | 80-95 | Base conditions, -78°C to RT, stereospecific |
| Sulfur-Containing Multicomponent Reactions | Three-component reactions with SO₂ surrogates, multicomponent bicyclization | Metal-free conditions, broad substrate scope, high regioselectivity | 60-85 | Neutral/basic, RT to 50°C, SO₂ surrogates |
| Sulfone-Embedded Polycyclic Systems | Diels-Alder/ring-rearrangement metathesis sequences, tri- and tetracyclic systems | Ring strain release, trans-ring junctions, diverse ring sizes | 70-90 | Thermal cyclization, 120-200°C, RCM conditions |
The synthetic utility of 2-amino-5-nitrobenzenesulfinic acid extends beyond these primary applications to encompass sulfinic acid transfer reactions, radical cyclization cascades, and oxidation-free methodologies [10] [11]. The compound's dual nucleophilic and electrophilic reactivity, combined with its ability to serve as a protecting group for sulfinic acid functionality, makes it an invaluable tool in modern synthetic organic chemistry [10] [11].